molecular formula C4H3F7O B1208271 Difluoromethyl 2,2,3,3,3-pentafluoropropyl ether CAS No. 56860-81-2

Difluoromethyl 2,2,3,3,3-pentafluoropropyl ether

Cat. No.: B1208271
CAS No.: 56860-81-2
M. Wt: 200.05 g/mol
InChI Key: NKEBKUGEYSHGKA-UHFFFAOYSA-N
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Description

Difluoromethyl 2,2,3,3,3-pentafluoropropyl ether is a fluorinated organic compound. Fluorinated compounds are known for their unique properties, such as high stability, lipophilicity, and electronegativity. These properties make them valuable in various scientific and industrial applications, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Difluoromethyl 2,2,3,3,3-pentafluoropropyl ether typically involves the introduction of difluoromethoxy and pentafluoropropane groups onto a suitable precursor. One common method involves the reaction of a difluoromethylating agent with a pentafluoropropane derivative under controlled conditions. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as dimethyl sulfoxide, at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as distillation and chromatography, ensures the removal of impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

Difluoromethyl 2,2,3,3,3-pentafluoropropyl ether can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding difluoromethoxy and pentafluoropropane derivatives.

    Reduction: Reduction reactions can lead to the formation of partially or fully hydrogenated products.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the difluoromethoxy or pentafluoropropane groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethoxy carboxylic acids, while reduction can produce difluoromethoxy alkanes.

Scientific Research Applications

Difluoromethyl 2,2,3,3,3-pentafluoropropyl ether has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of Difluoromethyl 2,2,3,3,3-pentafluoropropyl ether involves its interaction with molecular targets, such as enzymes and receptors. The difluoromethoxy and pentafluoropropane groups can enhance the compound’s binding affinity and specificity for these targets. The compound may modulate the activity of enzymes by acting as an inhibitor or activator, depending on its structure and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Difluoromethoxy)phenylacetylene
  • 3-(Difluoromethoxy)benzenesulfonyl chloride
  • 3-(Difluoromethoxy)phenol

Uniqueness

Difluoromethyl 2,2,3,3,3-pentafluoropropyl ether is unique due to its combination of difluoromethoxy and pentafluoropropane groups. This combination imparts distinct properties, such as high lipophilicity and stability, which are not commonly found in other fluorinated compounds. These properties make it particularly valuable in applications requiring high-performance materials and pharmaceuticals.

Properties

IUPAC Name

3-(difluoromethoxy)-1,1,1,2,2-pentafluoropropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3F7O/c5-2(6)12-1-3(7,8)4(9,10)11/h2H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKEBKUGEYSHGKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(F)(F)F)(F)F)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3F7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0074059
Record name Difluoromethyl 1H,1H-perfluoropropyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0074059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56860-81-2
Record name Propane, 3-(difluoromethoxy)-1,1,1,2,2-pentafluoro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056860812
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Difluoromethyl 1H,1H-perfluoropropyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0074059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the advantages of using 2,2,3,3,3-pentafluoropropyl difluoromethyl ether (HFE-347mcf) as a blowing agent in rigid polyurethane foams?

A1: HFE-347mcf, along with other fluorinated ethers, is being investigated as a potential blowing agent due to its [favorable properties compared to existing alternatives like HFC-245fa and cyclopentane] []. Research suggests that rigid polyurethane foams produced with HFE-347mcf exhibit [thermal conductivities lower than or equal to those produced with the aforementioned blowing agents] []. This indicates [improved insulation properties, a crucial factor for energy efficiency in various applications] [].

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